p-Cymene

Beschreibung

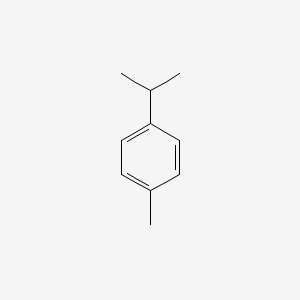

This compound is a monoterpene that is toluene substituted by an isopropyl group at position 4. It has a role as a plant metabolite, a volatile oil component and a human urinary metabolite. It is a member of toluenes and a monoterpene.

This compound is a natural product found in Camellia sinensis, Angelica gigas, and other organisms with data available.

Cymene, or this compound, is a naturally occurring aromatic organic compound. It is classified as a hydrocarbon related to a monoterpene. Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group. It is insoluble in water, but miscible with ethanol and ether. Cymene is a constituent of a number of essential oils, most commonly the oil of cumin and thyme. There are two less common geometric isomers. o-Cymene, in which the alkyl groups are ortho-substituted, and m-cymene, in which they are meta-substituted. This compound is the only natural isomer. Cymene is common ligand for ruthenium. The parent compound is [(η 6-cymene)MCl2]2. This [sandwich compound|half-sandwich compound is prepared by the reaction of ruthenium trichloride with the terpene α -phellandrene. The osmium complex is also known (Wikipedia).

See also: Coriander Oil (part of); Peumus boldus leaf (part of).

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPZCAJZSCWRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14, Array | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026645 | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c. | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.62 (Air = 1), Relative vapor density (air = 1): 4.62 | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

99-87-6, 4939-75-7 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004939757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G1C8T1N7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-90.2 °F (USCG, 1999), -68.9 °C, -68 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

p-Cymene: A Comprehensive Technical Guide on its Structure and Physicochemical Properties for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Monoterpene

Introduction:

p-Cymene, a naturally occurring aromatic organic compound, has garnered significant attention within the scientific community for its diverse therapeutic potential.[1][2] Found in over 100 plant species, including thyme and cumin, this monoterpene exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its favorable safety profile and versatile chemical structure make it a compelling molecule for researchers, scientists, and professionals in the field of drug development. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and relevant experimental methodologies of this compound, offering a foundational resource for its exploration and application.

Chemical Structure and Identification

This compound, systematically named 1-methyl-4-(propan-2-yl)benzene, is an alkylbenzene characterized by a benzene (B151609) ring substituted with a methyl group and an isopropyl group at the para position.[3][4] This structural arrangement is key to its physicochemical properties and biological activities.

| Identifier | Value |

| IUPAC Name | 1-Methyl-4-(propan-2-yl)benzene |

| Synonyms | p-Cymol, 4-Isopropyltoluene, 4-Methylcumene |

| CAS Number | 99-87-6 |

| Molecular Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol |

| SMILES | CC(C)c1ccc(C)cc1 |

| InChI Key | HFPZCAJZSCWRBC-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, with data compiled from various sources.

| Property | Value | Reference Conditions |

| Appearance | Colorless liquid | Standard Temperature and Pressure (STP) |

| Odor | Mild, pleasant, aromatic, solvent-type | - |

| Melting Point | -68 °C | [5] |

| Boiling Point | 177 °C | [5] |

| Density | 0.857 g/cm³ | at 25 °C[5] |

| Vapor Pressure | 1.5 mmHg | at 20 °C |

| Refractive Index | 1.4908 | at 20 °C[5] |

| Solubility in Water | 23.4 mg/L | [5] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and other organic solvents | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | 4.1 | [6] |

| Flash Point | 47 °C (closed cup) | [6] |

| Autoignition Temperature | 435 °C | [6] |

Detailed Experimental Protocols

To ensure reproducibility and accuracy in research, detailed experimental protocols for determining the key physicochemical properties of this compound are provided below.

Determination of Melting Point

The melting point of this compound, being a low-temperature transition, is typically determined using a cryostat or a specialized low-temperature melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus equipped with a cooling system (e.g., DigiMelt).

-

Measurement: The sample is cooled until completely frozen. The temperature is then slowly increased at a controlled rate (e.g., 2 °C/min).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range. For a pure substance like this compound, this range should be narrow.

Determination of Boiling Point

The boiling point is a critical parameter for distillation and purification processes.

Methodology (Thiele Tube Method):

-

Apparatus Setup: A small test tube containing a few milliliters of this compound and a boiling chip is attached to a thermometer. An inverted capillary tube is placed inside the test tube.

-

Heating: The assembly is heated in a Thiele tube filled with a high-boiling point oil.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

Measurement: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

Density is a fundamental property used for quality control and concentration determination.

Methodology (Pycnometer Method):

-

Apparatus: A calibrated pycnometer (a flask with a precise volume) is used.

-

Measurement of Empty Pycnometer Mass: The mass of the clean and dry pycnometer is accurately measured.

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and its mass is measured. The temperature of the sample is recorded.

-

Measurement with Water: The pycnometer is emptied, cleaned, and filled with distilled water, and its mass is measured at the same temperature.

-

Calculation: The density of this compound is calculated using the formula: Density of this compound = (mass of this compound / mass of water) * density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is useful for identification and purity assessment.

Methodology (Abbe Refractometer):

-

Apparatus Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Data Recording: The refractive index is read from the scale. The temperature of the measurement is critical and should be controlled and recorded.

Determination of Solubility in Water

The low aqueous solubility of this compound is a key factor in its formulation and delivery.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for complete phase separation. Centrifugation can be used to accelerate this process.

-

Quantification: A sample of the aqueous phase is carefully removed and the concentration of dissolved this compound is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter in drug development, indicating the lipophilicity of a compound.

Methodology (Shake-Flask Method):

-

Solvent Preparation: Water and n-octanol are mutually saturated by mixing and allowing them to separate.

-

Sample Preparation: A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning: A known volume of the this compound solution is mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for phase separation.

-

Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] This is primarily achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9]

The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[8]

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. This compound has been found to inhibit the phosphorylation of key MAPK proteins such as ERK1/2, p38, and JNK, leading to a reduction in the production of inflammatory cytokines.[8][9]

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1] Its mechanism of action is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[2] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

References

- 1. Microbial Fermentation and Therapeutic Potential of this compound: Insights into Biosynthesis and Antimicrobial Bioactivity | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. kelid1.ir [kelid1.ir]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ICSC 0617 - this compound [inchem.org]

- 7. store.astm.org [store.astm.org]

- 8. This compound modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Natural sources and biosynthesis of p-Cymene in plants

An In-depth Technical Guide on the Natural Sources and Biosynthesis of p-Cymene in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1-methyl-4-(1-methylethyl)-benzene) is a naturally occurring aromatic organic compound belonging to the monoterpene family. It is a significant component of the essential oils of numerous plant species and is recognized for its wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its pleasant aromatic profile also leads to its use in the food, cosmetic, and fragrance industries.[3][4] This guide provides a comprehensive overview of the natural distribution of this compound in the plant kingdom and elucidates the intricate biosynthetic pathways responsible for its formation. It also includes detailed experimental protocols for its extraction, quantification, and the characterization of key biosynthetic enzymes.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, having been identified in the essential oils of more than 100 different plant species.[1][4] It is particularly abundant in plants from the Lamiaceae (mint), Myrtaceae (myrtle), Asteraceae (daisy), and Apiaceae (carrot) families. The concentration of this compound can vary significantly depending on the plant species, cultivar, geographic location, stage of development, and the specific plant part from which the essential oil is extracted.[1][5]

Quantitative Distribution

The following table summarizes the this compound content in the essential oils of several representative plant species, providing a quantitative perspective on its natural abundance.

| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |

| Thymus vulgaris (Thyme) | Lamiaceae | Leaves, Flowers | Varies by chemotype | [6] |

| Origanum vulgare (Oregano) | Lamiaceae | Leaves | Varies by chemotype | [1][3] |

| Trachyspermum ammi (Ajowan) | Apiaceae | Seeds | High concentration | [1] |

| Cuminum cyminum (Cumin) | Apiaceae | Seeds | Present | [1] |

| Eucalyptus spp. | Myrtaceae | Leaves | Present | [1] |

| Bunium persicum (Black Cumin) | Apiaceae | Fruit | Significant component | [7] |

| Chenopodium ambrosioides (Epazote) | Amaranthaceae | Aerial parts | Present | [1] |

| Eupatorium fortunei | Asteraceae | Leaves & Stems | 1.51 - 25.25 µg/g (leaves) | [5][8] |

| Tea Tree (Melaleuca alternifolia) | Myrtaceae | Leaves | ~9.62% | [9] |

Biosynthesis of this compound

Like all monoterpenes, the biosynthesis of this compound originates from the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[10][11] In plants, these precursors are primarily synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[10][12]

The MEP Pathway: Precursor Formation

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), intermediates from glycolysis.[10][13] A series of seven enzymatic reactions converts these primary metabolites into a mixture of IPP and DMAPP.[13][14]

Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP) synthase, a head-to-tail prenyltransferase, catalyzes the condensation of one molecule of DMAPP with one molecule of IPP. This reaction forms the C10 compound geranyl diphosphate, which is the direct precursor for all monoterpenes, including this compound.[11][15]

Cyclization and Aromatization to this compound

The formation of this compound from GPP is a two-step process involving cyclization followed by aromatization.

-

Cyclization to γ-Terpinene: The linear GPP molecule is first cyclized by a specific monoterpene synthase. In plants like Thymus vulgaris, this reaction is catalyzed by γ-terpinene synthase (TPS) .[6] The enzyme facilitates the ionization of the diphosphate group from GPP, leading to the formation of a geranyl cation. This cation is then isomerized to a linalyl diphosphate (LPP) intermediate, which allows for the necessary bond rotation to occur before cyclization into the α-terpinyl cation, which is then deprotonated to yield γ-terpinene.[6][16]

-

Aromatization to this compound: The final step is the dehydrogenation (aromatization) of the γ-terpinene ring to form the stable aromatic structure of this compound.[7][17] While the precise enzymatic mechanism in all plants is still under investigation, evidence suggests the involvement of cytochrome P450 monooxygenases (CYP450s) or specific dehydrogenases.[6][7] These enzymes catalyze the removal of two hydrogen atoms, creating the benzene (B151609) ring characteristic of this compound. In some species, this compound serves as an intermediate for the subsequent biosynthesis of other phenolic monoterpenoids like thymol (B1683141) and carvacrol.[6]

Biosynthetic Pathway Diagram

Caption: The biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

This section provides generalized methodologies for the extraction, analysis, and enzymatic characterization related to this compound research.

Protocol: Extraction and Quantification of this compound from Plant Material

This protocol describes the extraction of essential oils via hydrodistillation and subsequent quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Plant Material Preparation:

- Harvest the desired plant material (e.g., leaves, fruits, flowers).

- Air-dry the material in a well-ventilated area away from direct sunlight to reduce water content, or use fresh material as required.

- Grind the dried material into a coarse powder to increase the surface area for extraction.

2. Essential Oil Extraction (Hydrodistillation):

- Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

- Add distilled water to the flask, typically in a 1:10 (w/v) ratio, ensuring the material is fully submerged.

- Set up a Clevenger-type apparatus for hydrodistillation.

- Heat the flask to boiling and maintain a gentle boil for 3-4 hours. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

- Once the extraction is complete, allow the apparatus to cool. Carefully collect the upper essential oil layer, which is immiscible with water.

- Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

3. GC-MS Analysis and Quantification:

- Sample Preparation: Prepare a dilute solution of the extracted essential oil (e.g., 1 µL of oil in 1 mL of a suitable solvent like hexane (B92381) or ethyl acetate).

- Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

- GC Conditions (Example):

- Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 60°C for 2 min, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min.

- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

- Injection Volume: 1 µL (split mode, e.g., 1:50 split ratio).

- MS Conditions (Example):

- Ion Source Temperature: 230°C.

- Mass Range: 40-500 amu.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Identification: Identify this compound in the chromatogram by comparing its retention time and mass spectrum with that of an authentic this compound standard and by matching its mass spectrum with libraries (e.g., NIST, Wiley).

- Quantification: Calculate the relative percentage of this compound using the peak area normalization method. For absolute quantification, generate a calibration curve using a series of known concentrations of the this compound standard.

Protocol: Functional Characterization of a Candidate γ-Terpinene Synthase

This protocol outlines the steps to confirm the function of a putative terpene synthase (TPS) gene identified through transcriptomics or homology-based searches.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from the plant tissue where this compound production is highest.

- Synthesize complementary DNA (cDNA) using reverse transcriptase.

- Amplify the full-length coding sequence (CDS) of the candidate TPS gene using gene-specific primers designed from its predicted sequence.

- Clone the amplified PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) to create a recombinant protein, often with a purification tag like His6.

2. Heterologous Protein Expression and Purification:

- Transform the expression construct into a suitable host, commonly E. coli BL21(DE3) cells.

- Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C until the optical density (OD600) reaches 0.6-0.8.

- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

- Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

- Harvest the cells by centrifugation, resuspend them in a lysis buffer, and lyse them by sonication.

- Clarify the lysate by centrifugation and purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Verify the purity and size of the protein using SDS-PAGE.

3. In Vitro Enzyme Assay:

- Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT, 10% glycerol).

- In a glass vial with a Teflon-lined cap, combine the purified enzyme (1-5 µg) with the assay buffer.

- Add the substrate, geranyl diphosphate (GPP), to a final concentration of 50-100 µM.

- To trap volatile products, add an organic solvent overlay (e.g., 500 µL of hexane or pentane) directly on top of the aqueous reaction mixture.

- Incubate the reaction at 30°C for 1-2 hours.

- Stop the reaction by vortexing vigorously to extract the terpene products into the organic layer.

- Analyze the organic layer by GC-MS as described in Protocol 3.1.

- A functional γ-terpinene synthase will produce γ-terpinene as a major product from the GPP substrate. Other minor monoterpene products may also be detected.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of this compound and its biosynthetic pathway in plants.

Caption: Workflow for this compound analysis and biosynthetic gene discovery.

References

- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health beneficial and pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Quantitative Determination of this compound, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the biosynthesis pathway of gamma terpinene cuminaldehyde and para cymene in the fruit of Bunium persicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Monoterpene - Wikipedia [en.wikipedia.org]

- 12. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 13. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The eukaryotic MEP-pathway genes are evolutionarily conserved and originated from Chlaymidia and cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoterpenes in essential oils. Biosynthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct evidence for an enzyme generated LPP intermediate in (+)-limonene synthase using a fluorinated GPP substrate analog - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of aromatic monoterpenes: conversion of gamma-terpinene to this compound and thymol in Thymus vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of p-Cymene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for p-Cymene, a naturally occurring aromatic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document serves as a crucial resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the methyl protons attached to the aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.11 | d | 2H | ~7.8 | Aromatic Protons (ortho to CH₃) |

| ~7.09 | d | 2H | ~7.8 | Aromatic Protons (ortho to CH(CH₃)₂) |

| ~2.87 | sept | 1H | ~6.9 | Isopropyl Methine Proton (-CH(CH₃)₂) |

| ~2.32 | s | 3H | - | Aromatic Methyl Protons (-CH₃) |

| ~1.23 | d | 6H | ~6.9 | Isopropyl Methyl Protons (-CH(CH₃)₂) |

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145.9 | Quaternary Aromatic Carbon (C-4, attached to isopropyl group) |

| ~135.1 | Quaternary Aromatic Carbon (C-1, attached to methyl group) |

| ~129.0 | Aromatic CH Carbons (C-2, C-6) |

| ~126.3 | Aromatic CH Carbons (C-3, C-5) |

| ~33.7 | Isopropyl Methine Carbon (-C H(CH₃)₂) |

| ~24.1 | Isopropyl Methyl Carbons (-CH(C H₃)₂) |

| ~21.0 | Aromatic Methyl Carbon (-C H₃) |

Table 2: ¹³C NMR data for this compound.[1][2][3][4][5][6][7][8]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3010 | C-H Stretch | Aromatic C-H |

| ~2960 | C-H Stretch | Asymmetric, -CH₃ |

| ~2870 | C-H Stretch | Symmetric, -CH₃ |

| ~1620, ~1515, ~1460 | C=C Stretch | Aromatic Ring |

| ~1385, ~1360 | C-H Bend | Isopropyl group (gem-dimethyl) |

| ~815 | C-H Bend | p-disubstituted benzene (B151609) (out-of-plane) |

Table 3: Key IR absorption bands for this compound.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for volatile compounds like this compound.

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 134 | ~25 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M-CH₃]⁺ (Base Peak) |

| 91 | ~16 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~5 | [C₆H₅]⁺ (Phenyl ion) |

Table 4: Major fragments in the mass spectrum of this compound.[12][13][14][15]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-25 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference.[16][17][18][19] The solution is then transferred to a clean, dry 5 mm NMR tube.[12][16] Any particulate matter should be removed by filtration through a small plug of glass wool.[12]

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer is typically used for acquiring high-resolution spectra.[5]

-

¹H NMR Acquisition : The spectrum is acquired at room temperature (e.g., 298K).[5] A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a longer acquisition time are required.[1] Proton decoupling is employed to simplify the spectrum to single lines for each carbon.[1] A relaxation delay (D1) of 2 seconds is commonly used.[2]

IR Spectroscopy Protocol

-

Sample Preparation : For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[20][21] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[3][22]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty salt plates or clean ATR crystal is first recorded.[22] The sample is then scanned over a typical range of 4000-400 cm⁻¹.[22] Multiple scans are averaged to improve the signal quality. The background spectrum is then automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[23]

-

Ionization : Electron Ionization (EI) is typically used. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (commonly 70 eV), causing ionization and fragmentation.[24][25][26]

-

Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or other detector measures the abundance of each ion, generating the mass spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Spectroscopic workflow for this compound characterization.

References

- 1. sc.edu [sc.edu]

- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. epfl.ch [epfl.ch]

- 5. bmse000503 this compound at BMRB [bmrb.io]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. This compound(99-87-6) 13C NMR spectrum [chemicalbook.com]

- 10. This compound(99-87-6) IR Spectrum [m.chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. This compound(99-87-6) MS spectrum [chemicalbook.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. How To [chem.rochester.edu]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 19. research.reading.ac.uk [research.reading.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. eng.uc.edu [eng.uc.edu]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to p-Cymene for Researchers and Drug Development Professionals

Introduction: p-Cymene, a naturally occurring aromatic organic compound, is a monoterpene found in over 100 plant species, including cumin and thyme.[1][2] Classified as an alkylbenzene, its structure consists of a benzene (B151609) ring para-substituted with a methyl group and an isopropyl group.[3] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, analytical methods, and its burgeoning role in pharmacology and drug development. Its diverse biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, make it a molecule of significant interest for therapeutic applications.[1][3][4][5]

Chemical Identity and Physicochemical Properties

The fundamental identifiers and key physicochemical properties of this compound are summarized below. This data is essential for its application in experimental research and as a reference for quality control.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-4-(1-methylethyl)benzene | --INVALID-LINK-- |

| CAS Number | 99-87-6 | [6][7][8] |

| Molecular Formula | C₁₀H₁₄ | [6][7][8] |

| Molecular Weight | 134.22 g/mol | [1][7][8] |

| Appearance | Clear liquid | [8] |

| Odor | Mild, pleasant, aromatic | [8] |

| Melting Point | -68 °C | [8] |

| Boiling Point | 176-178 °C | [1][8] |

| Density | 0.86 g/mL at 25 °C | [1][8] |

| Vapor Pressure | 1.5 mm Hg at 20 °C | [8] |

| Flash Point | 117 °F (47.2 °C) | [8] |

| Refractive Index | n20/D 1.490 | [1][8] |

| Water Solubility | Practically insoluble | [3][8] |

| LogP | 4.1 - 4.8 at 20°C | [8] |

| Pharmacokinetics (Oral) | Tmax: 0.33 ± 0.11 h; T½: 0.44 ± 0.07 h | [1] |

Pharmacological and Biological Activities

This compound has demonstrated a wide spectrum of pharmacological activities, positioning it as a promising candidate for drug discovery and development. Its therapeutic potential is linked to its antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[3][5]

| Activity Type | Target/Organism | Effect/Observation | Quantitative Data (MIC/IC₅₀) | Reference |

| Antimicrobial | Staphylococcus aureus, Streptococcus mutans | Inhibition of bacterial growth. | MIC: 6 mg/mL | [1] |

| Antimicrobial | Streptococcus sanguinis | Inhibition of bacterial growth. | MIC: 3 mg/mL | [1] |

| Antimicrobial | E. coli O157:H7, Vibrio parahaemolyticus | Complete inhibition of bacterial growth. | MBC: 12 mg/mL | [1] |

| Antimycobacterial | Mycobacterium tuberculosis, M. bovis | Lowest antimycobacterial activity among tested terpenes. | MIC: 91.66 µg/mL | [1] |

| Anti-inflammatory | Murine Macrophages (RAW 264.7) | Modulates cytokine production (TNF-α, IL-1β, IL-6) by inhibiting NF-κB and MAPK signaling pathways.[1][9] | - | [1][9] |

| Anticancer | Human Cancer Cell Lines (HeLa, MCF-7) | Ruthenium(II)-p-cymene complexes exhibit cytotoxic and anti-proliferative effects.[4][10][11] | IC₅₀ for a Ru(II)-p-cymene complex: 81.97 µM (HeLa) | [12] |

| Antioxidant | in vivo (mice models) | Increases the activity of antioxidant enzymes, reducing oxidative stress. | - | [1] |

| Neuroprotective | Brain tissue | Reduces the formation of reactive oxygen and nitrogen species. | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis and analysis of this compound.

Protocol 1: Electrocatalytic Synthesis of this compound

This protocol describes the synthesis of this compound from α-terpinene or γ-terpinene via electrocatalytic oxidation.

Materials and Equipment:

-

Substrate: α-terpinene (α-TP) or γ-terpinene (γ-TP)

-

Electrolyte: n-Butyltetramethylammonium perchlorate (B79767) (n-Bu₄NClO₄)

-

Catalyst: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Base (e.g., pyridine)

-

Solvent: Acetonitrile (MeCN) and distilled water

-

Unsealed electrolytic reactor

-

Platinum sheet (1.0 cm × 1.0 cm) as the positive electrode

-

Platinum net (1.0 cm × 1.0 cm) as the negative electrode

-

Constant current power supply

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

-

Add quantified amounts of the electrolyte (n-Bu₄NClO₄), catalyst (TEMPO), a selected base, the substrate (α-TP or γ-TP), and the solvent mixture to the unsealed electrolytic reactor.

-

Position the platinum sheet as the anode and the platinum net as the cathode within the reactor.

-

Conduct constant current electrolysis at room temperature under an air atmosphere for a predetermined duration.

-

Upon completion, collect the product mixture for analysis.

-

To analyze the product, dilute 0.1 mL of the reaction mixture in 1 mL of MeCN.

-

Add anhydrous sodium sulfate (B86663) for dehydration, shake the mixture well, and inject a 1 µL sample into the GC.

-

The GC-FID analysis is performed using an HP-5 column with specific temperature programming to separate and quantify this compound.[6]

Protocol 2: Synthesis of a Dichloro(this compound)ruthenium(II) Dimer

This protocol details the one-step synthesis of the important catalyst precursor, [Ru(this compound)Cl₂]₂.

Materials and Equipment:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

α-Phellandrene

-

Alcohol (e.g., ethanol)

-

Standard reaction glassware with a reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve RuCl₃·3H₂O in alcohol in a reaction flask.

-

Add α-phellandrene to the solution, which acts as the source of the this compound ligand.

-

Reflux the mixture for several hours. The reaction progress can be monitored by a color change.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, [Ru(this compound)Cl₂]₂, will precipitate out of the solution.

-

Collect the solid product by filtration, wash it with a small amount of cold alcohol, and dry it under a vacuum.

-

The resulting dimer can be characterized by elemental analysis, MS, NMR, and IR spectroscopy.[13] Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solvent.[13]

Protocol 3: Quantitative Analysis by GC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of this compound and other volatile compounds in complex matrices like essential oils.

Materials and Equipment:

-

Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS)

-

Capillary column (e.g., Rtx-5MS)

-

Helium (carrier gas)

-

This compound standard

-

Solvent (e.g., hexane)

-

Sample containing this compound (e.g., essential oil)

Procedure:

-

Sample Preparation: Prepare a dilution series of the this compound standard in hexane (B92381) to create a calibration curve. Dilute the essential oil sample in hexane.

-

GC Separation: Inject the sample into the GC. The oven temperature is programmed to achieve efficient separation of the analytes. A typical program might start at 60 °C and ramp up to 246 °C.[14]

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for specific product ions after collision-induced dissociation. This highly selective technique allows for accurate quantification even in complex matrices.[15]

-

Quantification: Identify this compound in the sample chromatogram based on its retention time and specific MRM transitions. Quantify the concentration by comparing the peak area to the calibration curve generated from the standards.[14][15]

Key Signaling Pathways and Workflows

Visual representations of complex biological pathways and experimental processes can greatly enhance understanding.

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Applications in Drug Development

The favorable biological profile of this compound has led to its exploration in various drug development contexts, particularly in drug delivery and as a ligand in metallodrugs.

-

Drug Delivery Systems: Due to its lipophilic nature and rapid in vivo elimination, researchers are developing delivery systems to enhance the bioavailability and therapeutic efficacy of this compound.[1] Successful encapsulation within polylactide microparticles has been shown to provide controlled release.[1] Furthermore, this compound-containing ruthenium complexes have been loaded onto graphene oxide nanosheets, creating a pH-responsive drug delivery system for targeted cancer therapy.[12][16] This system demonstrates enhanced drug release in the acidic tumor microenvironment.[16]

-

Ruthenium-p-Cymene Complexes: The this compound moiety serves as a stable and lipophilic arene ligand in half-sandwich ruthenium(II) complexes.[11] These organometallic compounds are a promising class of anticancer agents, often exhibiting lower toxicity and different mechanisms of action compared to traditional platinum-based drugs.[10][11] They have shown significant inhibitory activity against various cancer cell lines, including breast, lung, and cervical cancer.[10] The synthesis of these complexes typically involves the reaction of the [Ru(this compound)Cl₂]₂ dimer with various other ligands to tune their steric and electronic properties for enhanced biological activity.[10][17]

References

- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on this compound | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Health beneficial and pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound Modulate Oxidative Stress and Inflammation in Murine Macrophages: Potential Implication in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(this compound)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Complexes of Ruthenium(II) as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ru(II)(ƞ6-p-cymene) Conjugates Loaded onto Graphene Oxide: An Effective pH-Responsive Anticancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of Dichloro ( this compound ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Determination of this compound, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ru(II)(ƞ6- this compound) Conjugates Loaded onto Graphene Oxide: An Effective pH-Responsive Anticancer Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of p-Cymene in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-cymene, a naturally occurring aromatic organic compound, in various aqueous and organic solvents. This information is critical for researchers and professionals in drug development and various chemical industries who utilize this compound as a solvent, precursor, or flavoring agent.

Core Concepts in this compound Solubility